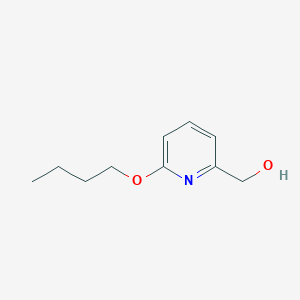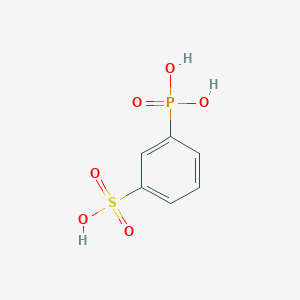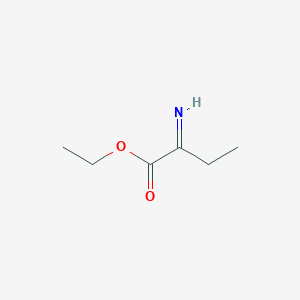
1-bromo-3-isocyanato-5-(trifluoromethyl)benzene
概要
説明
1-bromo-3-isocyanato-5-(trifluoromethyl)benzene: is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an isocyanate functional group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-3-isocyanato-5-(trifluoromethyl)benzene typically involves the reaction of 3-Bromo-5-trifluoromethylphenylamine with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained at a low to moderate range to ensure the stability of the intermediate and final products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and safety of the process. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: 1-bromo-3-isocyanato-5-(trifluoromethyl)benzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines, forming urethanes and ureas, respectively.
Coupling Reactions: This compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at moderate temperatures.
Addition Reactions: Alcohols and amines are commonly used as reagents. The reactions are usually performed at room temperature or slightly elevated temperatures in the presence of a catalyst, such as a tertiary amine.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used in the presence of a base, such as potassium carbonate, in solvents like toluene or ethanol.
Major Products Formed:
Urethanes and Ureas: Formed from the addition of alcohols and amines to the isocyanate group.
Substituted Phenylisocyanates: Formed from nucleophilic substitution reactions.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
科学的研究の応用
Chemistry: 1-bromo-3-isocyanato-5-(trifluoromethyl)benzene is used as a building block in organic synthesis for the preparation of various functionalized aromatic compounds
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through the formation of stable urea or urethane linkages. This modification can alter the biological activity and properties of the biomolecules, making it useful in the study of enzyme mechanisms and protein-protein interactions.
Medicine: this compound is investigated for its potential use in the development of pharmaceuticals, particularly as a reactive intermediate in the synthesis of drug candidates. Its ability to form stable linkages with biological molecules makes it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and chemical resistance. It is also employed in the manufacture of agrochemicals and other fine chemicals.
作用機序
The mechanism of action of 1-bromo-3-isocyanato-5-(trifluoromethyl)benzene involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, such as amines and alcohols, to form urea and urethane linkages. These reactions can modify the structure and function of target molecules, making this compound useful in various chemical and biological applications.
類似化合物との比較
- 3-Bromo-5-trifluoromethylphenol
- 3-Bromo-5-trifluoromethylbenzaldehyde
- 3-Bromo-5-trifluoromethylbenzenesulfonyl chloride
Comparison: Compared to similar compounds, 1-bromo-3-isocyanato-5-(trifluoromethyl)benzene is unique due to the presence of the isocyanate functional group, which imparts distinct reactivity and applications. While other compounds, such as 3-Bromo-5-trifluoromethylphenol and 3-Bromo-5-trifluoromethylbenzaldehyde, are primarily used as intermediates in organic synthesis, this compound’s ability to form stable covalent bonds with nucleophiles makes it particularly valuable in the modification of biomolecules and the development of pharmaceuticals and specialty materials.
特性
分子式 |
C8H3BrF3NO |
|---|---|
分子量 |
266.01 g/mol |
IUPAC名 |
1-bromo-3-isocyanato-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3BrF3NO/c9-6-1-5(8(10,11)12)2-7(3-6)13-4-14/h1-3H |
InChIキー |
PGOJVIXXAXKMAS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1N=C=O)Br)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl tricyclo[3.3.1.13,7]decane-2-carboxylate](/img/structure/B8607020.png)
![2-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B8607025.png)





![2-Propanone, 1-[4-(2-phenoxyethyl)-1-piperazinyl]-1-phenyl-](/img/structure/B8607093.png)






